L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt
Overview
Description
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is a complex organic compound with a molecular formula of C10H14N3O6. This compound is known for its unique structure, which includes both amino and nitro functional groups, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, also known as Glupa-Carboxylate Monoammonium or Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate, is gamma-glutamyltransferase (GGT) . GGT is an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway responsible for the degradation and synthesis of glutathione and drug and xenobiotic detoxification .
Mode of Action
This compound acts as a synthetic substrate for GGT . When introduced into the system, it interacts with GGT, enabling the enzyme to catalyze the transfer of the gamma-glutamyl functional group of glutathione to an acceptor that may be an amino acid, a peptide or water .
Biochemical Pathways
The interaction of the compound with GGT affects the gamma-glutamyl cycle . This cycle is essential for maintaining the homeostasis of glutathione, a critical antioxidant in the body. Disruption or alteration of this cycle can lead to changes in the body’s oxidative stress response and detoxification processes .
Pharmacokinetics
It is a slightly yellowish to white crystalline powder that forms a clear, yellow solution in water (c=100mg/ml) .
Result of Action
The compound’s action as a synthetic substrate for GGT allows for the determination of GGT activity . This can be particularly useful in diagnostic tests and research settings where GGT activity needs to be measured .
Action Environment
The compound is stable when stored dry at 2-8°C in dark for 24 months . Environmental factors such as temperature, light, and humidity may influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a substrate for gamma-glutamyltransferase (GGT), an enzyme involved in the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor, which can be an amino acid or peptide . The interaction between this compound and GGT is crucial for the enzymatic assay, as the enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to glycylglycine, forming gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is essential for measuring GGT activity in various biological samples.
Cellular Effects
This compound influences cellular processes by serving as a substrate in GGT assays. The activity of GGT, which is measured using this compound, is associated with various cellular functions, including antioxidant defense, detoxification, and inflammation processes . Elevated GGT activity, as detected using this compound, can indicate liver disease or damage, as well as other physiological disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its specific recognition and cleavage by GGT. The enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to an acceptor molecule, such as glycylglycine . This reaction results in the formation of gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate, which can be measured spectrophotometrically . The specificity of this interaction is critical for the accurate determination of GGT activity in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable when stored at 2-8°C and protected from light . Over time, the activity of the compound in enzymatic assays remains consistent, provided that storage conditions are maintained. Long-term studies have shown that the compound retains its effectiveness in measuring GGT activity without significant degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively measures GGT activity without causing adverse effects . At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited. It is essential to use appropriate dosages to avoid any negative impact on animal health .
Metabolic Pathways
This compound is involved in the metabolic pathways associated with glutathione metabolism. GGT catalyzes the cleavage of gamma-glutamyl bonds in glutathione, transferring the gamma-glutamyl group to amino acids or peptides . This process is crucial for maintaining cellular redox balance and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its solubility in water. The compound is transported to the site of GGT activity, where it interacts with the enzyme to measure its activity . The distribution of the compound is influenced by its interaction with cellular transporters and binding proteins .
Subcellular Localization
This compound is localized in the subcellular compartments where GGT is active. This includes the plasma membrane and other cellular organelles involved in glutathione metabolism . The compound’s localization is essential for its function as a substrate in GGT assays, ensuring accurate measurement of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt typically involves multiple steps. One common method includes the reaction of 5-amino-2-nitrobenzoic acid with (S)-4-amino-4-carboxy-1-oxobutylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of ammonium hydroxide to facilitate the formation of the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzoates.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt
- L-Glutamic acid, N- [4- [ [ (4S)-4- [ [4- [ [ (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]amino]-4-carboxy-1-oxobutyl]amino]benzoyl]-
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
63699-78-5 |
---|---|
Molecular Formula |
C12H16N4O7 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
azanium;(2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1 |
InChI Key |
GFABNNMTRVBLPZ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |
SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |
63699-78-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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